(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a phenyl group, a thienylcarbonyl group, and a piperazinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced through a coupling reaction using 2-thiophenecarboxylic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Piperazinylcarbonyl Group: The piperazinylcarbonyl group can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-phenyl-4-{[4-(2-furylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine
- 6-methyl-3-phenyl-4-{[4-(2-pyridylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine
Uniqueness
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents
Properties
IUPAC Name |
[4-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-14-17(19-20(25-30-21(19)24-15)16-6-3-2-4-7-16)22(28)26-9-11-27(12-10-26)23(29)18-8-5-13-31-18/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUZNNTWWBCNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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